(+/-)17,18-DiHETE

Cardiovascular Oxylipin Biomarker

(±)17,18-DiHETE is a dihydroxy-eicosatetraenoic acid oxylipin produced via cytochrome P450-mediated epoxidation of eicosapentaenoic acid (EPA) at the ω-3 double bond, followed by soluble epoxide hydrolase (sEH)-catalyzed hydrolysis to the vicinal diol. This compound is a key member of the CYP epoxygenase/sEH metabolic branch of omega-3 polyunsaturated fatty acid signaling.

Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
Cat. No. B13710895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)17,18-DiHETE
Molecular FormulaC20H32O4
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCC(C(CC=CCC=CCC=CCC=CCCCC(=O)O)O)O
InChIInChI=1S/C20H32O4/c1-2-18(21)19(22)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(23)24/h3,5-6,8-9,11-12,14,18-19,21-22H,2,4,7,10,13,15-17H2,1H3,(H,23,24)/b5-3-,8-6-,11-9-,14-12-/t18-,19+/m1/s1
InChIKeyXYDVGNAQQFWZEF-YQLHGUCYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(±)17,18-DiHETE: Core Identity and Analytical Specification for EPA-Derived Oxylipin Research


(±)17,18-DiHETE is a dihydroxy-eicosatetraenoic acid oxylipin produced via cytochrome P450-mediated epoxidation of eicosapentaenoic acid (EPA) at the ω-3 double bond, followed by soluble epoxide hydrolase (sEH)-catalyzed hydrolysis to the vicinal diol . This compound is a key member of the CYP epoxygenase/sEH metabolic branch of omega-3 polyunsaturated fatty acid signaling. It is supplied as a racemic mixture with a molecular formula of C₂₀H₃₂O₄ and a purity of ≥98%, and it is a human serum metabolite [1].

Why (±)17,18-DiHETE Cannot Be Substituted with Other DiHETE Regioisomers or Precursor Epoxides


The CYP epoxygenase/sEH pathway generates a diverse family of regioisomeric diols from different polyunsaturated fatty acid precursors. However, the biological activity and clinical associations of these metabolites are not interchangeable. For example, while (±)17,18-DiHETE demonstrates a specific inverse association with adverse cardiovascular outcomes in clinical cohorts, other regioisomers like 5,6-DiHETrE and 8,9-DiHETrE, though also derived from arachidonic acid, exhibit distinct association profiles [1]. Furthermore, the precursor epoxide 17,18-EpETE and the diol 17,18-DiHETE can display divergent or overlapping bioactivities, necessitating the use of the specific diol for studies aimed at replicating downstream signaling events [2]. Therefore, for studies requiring precise interrogation of the sEH hydrolysis product of 17,18-EpETE or for use as a quantitative biomarker standard, the specific (±)17,18-DiHETE compound is required.

Quantitative Differential Evidence for (±)17,18-DiHETE Against Key Comparators


Superior Inverse Association with Ventricular Arrhythmia Risk Compared to Other Omega-3 and Omega-6 Oxylipins

In a prospective cohort of 479 primary prevention ICD patients, baseline serum (±)17,18-DiHETE levels were independently and inversely associated with the risk of appropriate ICD shock for ventricular arrhythmias. This association was quantified with a hazard ratio (HR) of 0.83 (95% CI: 0.70-0.99) per standard deviation increase in oxylipin level [1]. This finding positions (±)17,18-DiHETE as a potentially more robust protective biomarker compared to several other oxylipins, such as the omega-6 derived 5,6-DiHETrE (HR=0.73) and the omega-3 derived 19,20-DiHDPA (HR=0.79), which demonstrated differing strengths of association [1]. The compound's specific association with a reduced risk of life-threatening arrhythmias provides a distinct rationale for its selection in targeted lipidomics studies of sudden cardiac death risk stratification.

Cardiovascular Oxylipin Biomarker

Negative Correlation with Metabolic Syndrome Markers Distinguishes (±)17,18-DiHETE from Omega-6 Oxylipins

Analysis of plasma oxylipin profiles reveals a striking divergence in metabolic associations based on fatty acid origin. While omega-6 oxylipins (e.g., 15-HeTrE, 5-HETE, 14,15-EpETrE) were positively correlated with parameters of metabolic dysfunction, the omega-3 derived oxylipins, including (±)17,18-DiHETE, 14,15-DiHETE, and 19,20-DiHDPA, exhibited negative correlations with adiposity, metabolic syndrome prevalence, fatty liver index, and insulin resistance [1]. This class-level distinction is critical, but within the omega-3 group, (±)17,18-DiHETE remains a primary metabolite of the CYP epoxygenase pathway, distinguishing it from lipoxygenase-derived products.

Metabolism Inflammation Lipidomics

Evidence of (±)17,18-DiHETE Anti-Inflammatory Activity in Allergic Airway Models Comparable to Its Precursor Epoxide

In a murine model of allergic inflammation, intraperitoneal administration of 100 ng of (±)17,18-DiHETE 30 minutes prior to OVA challenge resulted in a reduction in the incidence of allergic diarrhea [1]. Importantly, this effect was observed alongside its precursor epoxide, 17,18-EpETE, and another epoxide, 14,15-EpETE, indicating that the diol metabolite retains bioactivity in this in vivo setting. Complementary in vitro studies showed that (±)17,18-DiHETE, like 17,18-EpETE, attenuated IL-33-induced production of IL-5 and IL-13 from human ILC2 cells [2].

Immunology Inflammation Respiratory

Prioritized Research and Industrial Applications for (±)17,18-DiHETE Based on Evidence


Cardiovascular Risk Stratification and Biomarker Discovery

Given its validated inverse association with ventricular arrhythmia risk (HR=0.83 per SD) in a large prospective cohort [1], (±)17,18-DiHETE serves as a high-priority analytical standard for targeted lipidomics studies. It is essential for developing and validating LC-MS/MS methods aimed at quantifying omega-3 oxylipin profiles in serum or plasma from patients with heart failure, coronary artery disease, or those at risk for sudden cardiac death. This application directly leverages the compound's unique epidemiological signal compared to other diols and hydroxy-fatty acids.

Mechanistic Studies of CYP Epoxygenase/sEH Pathway in Inflammation

For research dissecting the resolution of inflammation, (±)17,18-DiHETE is a critical tool. Its demonstrated anti-inflammatory effects in models of allergic airway disease, including attenuation of ILC2-derived IL-5/IL-13 and reduction of eosinophil infiltration [2], make it an essential reagent. Researchers investigating the relative contributions of epoxides versus their diol metabolites should select (±)17,18-DiHETE as the specific endpoint of the sEH reaction to compare its bioactivity directly with its precursor, 17,18-EpETE, as shown in head-to-head in vivo studies [3].

Metabolic Disease Research: Differentiating Omega-3 from Omega-6 Oxylipin Profiles

In studies of obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD), (±)17,18-DiHETE is a key component of the metabolically protective omega-3 oxylipin signature [4]. It is used as an authentic standard in metabolomics and lipidomics workflows to accurately measure and monitor the shift in oxylipin profiles from pro-inflammatory omega-6 derived species toward a more anti-inflammatory, omega-3 dominated state. This enables precise quantification of the body's response to dietary interventions or pharmacological modulation of fatty acid metabolism.

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